Product packaging for (Dichloromethyl)phosphonic acid(Cat. No.:CAS No. 13113-88-7)

(Dichloromethyl)phosphonic acid

Cat. No.: B079249
CAS No.: 13113-88-7
M. Wt: 164.91 g/mol
InChI Key: IXTGXVWLIBNABC-UHFFFAOYSA-N
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Description

(Dichloromethyl)phosphonic acid is a versatile and highly reactive organophosphorus compound that serves as a critical building block in advanced organic synthesis and materials science. Its primary research value lies in its ability to function as a dichloromethyl anion equivalent, a synthon that is otherwise challenging to generate and handle. The compound readily participates in Horner-Wadsworth-Emmons (HWE) olefination reactions and related phosphoryl-stabilized anion chemistry, enabling the efficient introduction of the dichloromethyl group (-CHCl2) into target molecules. This functionality is a pivotal precursor to aldehydes, as the -CHCl2 group can be hydrolyzed under controlled conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3Cl2O3P B079249 (Dichloromethyl)phosphonic acid CAS No. 13113-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloromethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3Cl2O3P/c2-1(3)7(4,5)6/h1H,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTGXVWLIBNABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(=O)(O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Cl2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156908
Record name (Dichloromethyl)phosphonic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30156908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13113-88-7
Record name (Dichloromethyl)phosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013113887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Dichloromethyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization and Structural Modification of Dichloromethyl Phosphonic Acid Analogues

Selective Esterification Strategies for Phosphonic Acids

Esterification of phosphonic acids is a fundamental derivatization that modulates polarity and can be a crucial step in the synthesis of more complex molecules. The presence of two acidic hydroxyl groups on the phosphorus atom allows for the formation of both mono- and diesters, requiring selective methodologies.

Mono- and Diesterification Protocols

The direct esterification of phosphonic acids can be challenging. However, various methods have been developed for the synthesis of phosphonate (B1237965) esters. One of the most established methods is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. researchgate.netacs.org For dichloromethyl derivatives, this would typically involve reacting a trialkyl phosphite with a trichloromethyl precursor. For instance, diethyl (dichloromethyl)phosphonate can be synthesized from diethyl (trichloromethyl)phosphonate. orgsyn.org

Alternative routes include the Michaelis-Becker reaction, which uses a dialkyl phosphite and a strong base, or the alcoholysis of phosphonic dichlorides. nih.gov These methods, however, can generate corrosive byproducts. nih.gov Direct esterification of the phosphonic acid itself is also possible using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or through O-alkylation. nih.gov The selective synthesis of monoesters is particularly tricky, as the reaction can easily proceed to the diester. nih.gov Partial hydrolysis of diesters or transesterification reactions can be employed to obtain the desired monoester. nih.gov

Orthoester-Mediated Esterification and Mechanistic Insights

A highly effective and selective method for the esterification of phosphonic acids utilizes alkyl orthoesters, such as triethyl orthoacetate. nih.govnih.gov This method offers a green and sustainable approach, avoiding the need for additional hazardous reagents. nih.govresearchgate.net A key finding is that the reaction's selectivity towards mono- or diesterification can be controlled by temperature. nih.gov

At lower temperatures (e.g., 30 °C), the reaction with triethyl orthoacetate selectively produces the monoester. nih.govresearchgate.net The proposed mechanism involves the formation of a 1,1-diethoxyethyl ester of the phosphonic acid as an intermediate. nih.govnih.gov At higher temperatures, this intermediate can react further to form the diester. nih.govnih.gov Under these conditions, pyrophosphonates can also be formed as detectable intermediates, which are then consumed to yield the final diester product. nih.govnih.gov Triethyl orthoacetate can serve as both the reagent and the solvent, and the methodology has been successfully applied to both aromatic and aliphatic phosphonic acids. nih.govnih.gov

Table 1: Effect of Temperature on Orthoester-Mediated Esterification

Substrate Reagent Temperature Primary Product Reference
General Phosphonic Acid Triethyl Orthoacetate 30 °C Monoethyl Phosphonate nih.gov
General Phosphonic Acid Triethyl Orthoacetate Higher Temp. Diethyl Phosphonate nih.gov

Amidation Reactions of Phosphonic Acids

The conversion of phosphonic acids to their corresponding amides (phosphonamidates) is another important modification. This transformation typically requires activation of the phosphonic acid, often by converting it into a more reactive intermediate like a phosphonic dichloride or phosphonochloridate. stackexchange.commdpi.com

The synthesis of phosphonic dichlorides can be achieved using reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. stackexchange.commdpi.com For substrates sensitive to acidic conditions generated during these reactions, the addition of a base like pyridine (B92270) can be beneficial. stackexchange.com Once formed, the reactive phosphonochloridate intermediate can be treated with an amine to yield the phosphonamidate. This approach has been used to synthesize a variety of phosphonamidates, including those derived from amino acid esters, without the need for deprotonating the amine nucleophile. mdpi.com

Incorporation into Heterocyclic Systems: Triazole-Containing Phosphonic Acid Derivatives

The incorporation of a phosphonate moiety into a heterocyclic ring system, such as a triazole, can lead to novel compounds with interesting properties. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for this purpose. mdpi.com

This strategy involves the reaction of an azide-functionalized phosphonate with a terminal alkyne, or vice-versa. mdpi.comresearchgate.net For example, β-azidophosphonates can be synthesized and then reacted with various terminal alkynes in the presence of a copper catalyst to afford 1,2,3-triazolylphosphonates in moderate to good yields. mdpi.com The reactions can often be carried out under environmentally friendly conditions, such as in water. mdpi.com This methodology allows for the synthesis of a diverse library of triazole-containing phosphonic acid derivatives by varying the substituents on both the phosphonate and alkyne starting materials. mdpi.comnih.gov

Diphosphonic Acid Architectures: Geminal and Spaced Derivatives

(Dichloromethyl)phosphonic acid is structurally related to the important class of geminal diphosphonic acids, where two phosphonic acid groups are attached to the same carbon atom. The most relevant example is (dichloromethylene)bisphosphonic acid, also known as clodronic acid. nih.govbiosynth.comwikipedia.org This compound is a non-nitrogenous bisphosphonate that inhibits bone resorption. wikipedia.orgnih.gov

The synthesis of such geminal diphosphonic acids can be achieved by reacting a carboxylic acid (or its derivative) with a mixture of phosphorous acid and a phosphorus halide, such as phosphorus trichloride (B1173362), followed by hydrolysis. google.comgoogle.com For example, reacting ε-caprolactone with phosphorous acid and phosphorus trichloride leads to the formation of a cycloheptane-based geminal diphosphonic acid. google.com While the provided outline distinguishes between geminal and spaced derivatives, the core chemistry of this compound is most directly linked to the geminal (dichloromethylene)bisphosphonic acid structure.

Chemical Reactivity and Transformations

Reactions at the Dichloromethyl Group

The most significant reaction involving the dichloromethyl group is its deprotonation to form a phosphonate-stabilized carbanion. This nucleophilic carbanion is the central reactive species in the Horner-Wadsworth-Emmons (HWE) reaction and its variants. organicchemistrydata.org When reacted with aldehydes or ketones, this carbanion initiates a sequence leading to the formation of alkenes. organicchemistrydata.orgrsc.org Specifically, the use of the (dichloromethyl)phosphonate carbanion provides a reliable route to gem-dichloroalkenes. Further reaction of these intermediates can lead to the formation of terminal alkynes, a transformation of significant synthetic value. orgsyn.org

Reactions Involving the Phosphonic Acid Moiety

The phosphonic acid group itself, or more commonly its ester form, undergoes several key transformations.

Hydrolysis: Dialkyl (dichloromethyl)phosphonates can be hydrolyzed to the parent this compound. This is typically achieved under strong acidic conditions, such as refluxing with concentrated hydrochloric acid. wikipedia.org

Dealkylation: A milder method for converting the esters to the acid is the McKenna reaction, which uses bromotrimethylsilane (B50905) (TMSBr) to form a bis(trimethylsilyl) ester intermediate. This intermediate is readily hydrolyzed upon workup with an alcohol like methanol. nih.gov

Conversion to Dichloride: The phosphonic acid can be converted to the corresponding phosphonic dichloride (Cl₂P(O)CHCl₂) using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.net This reactive intermediate can then be used to synthesize other phosphonate (B1237965) derivatives, such as amides or different esters.

Computational Chemistry and Theoretical Investigations of Phosphonic Acids

Quantum Chemical Calculations for Molecular Structures

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and understanding the nature of the chemical bonds that hold it together. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electronic and geometric properties.

Density Functional Theory (DFT) has become a primary method for the computational study of phosphonic acids due to its favorable balance of accuracy and computational cost. ijcce.ac.ir DFT calculations focus on the electron density rather than the complex many-electron wavefunction, simplifying the problem while still providing high-quality results. researchgate.net For compounds like (Dichloromethyl)phosphonic acid, DFT can be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as molecular orbital energies and charge distributions. ijcce.ac.irrsc.org

Studies on related phosphonic acids, such as methylphosphonic acid, have successfully used DFT to investigate degradation mechanisms. acs.org These studies provide a template for how DFT can be applied to understand the reactivity of the C-P bond in this compound, which is crucial for assessing its environmental fate. acs.org The electronic effects of the chlorine atoms in this compound are expected to significantly influence its properties compared to simpler alkyl phosphonic acids. DFT calculations are well-suited to capture these inductive and steric effects.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation (XC) functional. The basis set is a set of mathematical functions used to build the molecular orbitals. For phosphorus-containing compounds, basis sets that include polarization and diffuse functions, such as Pople-style basis sets (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ), are generally recommended to accurately describe the bonding and lone pairs around the phosphorus atom. ijcce.ac.ir

The exchange-correlation functional approximates the complex exchange and correlation interactions between electrons. A wide variety of functionals are available, ranging from simple Local Density Approximations (LDA) to more sophisticated Generalized Gradient Approximations (GGA), meta-GGAs, and hybrid functionals that mix DFT with Hartree-Fock theory. The B3LYP hybrid functional is a popular choice for many organic and organophosphorus compounds, often providing a good compromise between accuracy and computational expense. ijcce.ac.irrsc.org For more specific properties or higher accuracy, other functionals may be more appropriate, and the choice should ideally be validated against experimental data or higher-level calculations.

Table 1: Representative Basis Sets and Exchange-Correlation Functionals in Phosphonic Acid Studies

CategoryExamplesTypical Application
Basis Sets 6-31G(d), 6-311++G(d,p), cc-pVTZ, aug-cc-pVTZGeometry optimization, vibrational frequencies, electronic properties. Larger basis sets provide higher accuracy.
Exchange-Correlation Functionals B3LYP, PBE0, M06-2X, ωB97X-DCalculation of molecular energies, reaction barriers, and electronic structure. The choice depends on the specific property of interest.

This table provides examples of commonly used basis sets and functionals in computational studies of phosphonic acids. The optimal choice depends on the specific research question and available computational resources.

Mechanistic Studies Through Computational Modeling

Computational modeling is an invaluable tool for elucidating the intricate details of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone. By mapping out the potential energy surface of a reaction, chemists can identify the most likely pathways, characterize transient intermediates, and determine the energy barriers that control the reaction rate.

For this compound, a key area of interest is its degradation and transformation pathways. Computational modeling can be used to explore various potential reactions, such as hydrolysis, oxidation, or dehalogenation. By calculating the energies of reactants, products, intermediates, and transition states, the most energetically favorable reaction pathways can be identified.

Transition state analysis is a critical component of these studies. The transition state is the highest energy point along the reaction coordinate and represents the "bottleneck" of the reaction. By locating and characterizing the transition state structure, researchers can gain a deeper understanding of the bond-breaking and bond-forming processes that occur during the reaction. For instance, in the degradation of similar compounds like methylphosphonic acid, DFT calculations have been used to model the cleavage of the C-P bond by reactive oxygen species. acs.org A similar approach for this compound would involve modeling its interaction with radicals like hydroxyl radicals to understand its environmental persistence.

Proton transfer is a fundamental process in the chemistry of phosphonic acids, governing their acid-base properties and influencing their interactions with other molecules. Computational methods can be used to study the dynamics of proton transfer, both intramolecularly (between the phosphonic acid protons) and intermolecularly (with solvent molecules or other species).

The activation energy for proton transfer can be calculated, which provides a measure of the kinetic barrier for the process. For phosphonic acids, proton transfer can occur between the acidic protons of the P-OH groups. The presence of the electron-withdrawing chlorine atoms in this compound is expected to increase its acidity compared to methylphosphonic acid, which would be reflected in lower activation energies for proton donation. Born-Oppenheimer molecular dynamics simulations have been used to investigate proton transfer mechanisms in liquid phosphonic acid, revealing the importance of local geometric criteria such as the O-H-O angle and O-O distance for the transfer to occur.

Table 2: Calculated Activation Energies for Proton Transfer in Phosphonic Acid Systems (Illustrative)

SystemProton Transfer TypeCalculated Activation Energy (kcal/mol)Computational Method
Phosphonic Acid DimerIntermolecularStrongly dependent on intermolecular distanceAb initio calculations
Substituted Phosphonic AcidsIntramolecularVaries with substituentDFT (B3LYP/6-311G**)

This table presents illustrative data on activation energies for proton transfer in phosphonic acid systems based on published studies. Specific values for this compound would require dedicated computational investigation.

Isomer Stability and Conformational Analysis

This compound can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the different stable conformers and to determine their relative energies. This information is crucial as the biological activity and reactivity of a molecule can be highly dependent on its conformation.

Intermolecular Interactions: Hydrogen Bonding Characterization by AIM Theory

The phosphonic acid group, with its P=O donor and P-O-H donor/acceptor capabilities, readily participates in hydrogen bonding, leading to the formation of supramolecular structures. beilstein-journals.orgnih.gov The Quantum Theory of Atoms in Molecules (AIM) is a powerful computational method used to analyze the topology of the electron density and characterize these non-covalent interactions.

AIM theory defines chemical bonds based on the presence of a bond critical point (BCP) between two atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at this BCP provide quantitative information about the nature and strength of the interaction. For hydrogen bonds (X-H···Y), the presence of a BCP between the H and Y atoms confirms the interaction.

Detailed research findings from AIM analyses on phosphonic acids reveal the following:

Strong Hydrogen Bonds: The hydrogen bonds formed between phosphonic acid molecules, typically of the O-H···O=P type, are strong and have significant covalent character. This is evidenced by relatively high electron density values at the BCP.

Cooperative Effects: In larger aggregates and in the solid state, hydrogen bond networks exhibit cooperativity, where the formation of one hydrogen bond influences the strength of its neighbors. AIM can quantify these effects by analyzing the changes in BCP properties within different structural motifs (e.g., dimers, chains, layers).

Host-Guest Interactions: AIM theory is also applied to understand the interactions between phosphonic acids and other molecules or surfaces. It can characterize the hydrogen bonds formed between the phosphonic acid group and host cavities or functionalized surfaces, which is crucial for applications in materials science and surface engineering. rsc.org

The table below illustrates typical parameters derived from an AIM analysis for hydrogen bonds in phosphonic acid systems.

InteractionElectron Density at BCP (ρ(r)) [a.u.]Laplacian of Electron Density (∇²ρ(r)) [a.u.]Nature of Interaction
O-H···O=P0.02 - 0.05> 0Strong, partially covalent H-bond
C-H···O=P0.005 - 0.015> 0Weak, electrostatic H-bond

Table 1: Illustrative AIM Theory Parameters for Hydrogen Bonds in Phosphonic Acids. The values are representative and would vary for specific compounds like this compound.

Proton Affinity and Acidity Calculations

Computational methods are essential for determining the intrinsic acidity and basicity of molecules in the gas phase, properties that are fundamental to understanding their chemical reactivity.

Proton Affinity (PA) is defined as the negative of the enthalpy change (ΔH) for the gas-phase protonation of a molecule. wikipedia.org For a base B, the reaction is B + H⁺ → BH⁺. A higher proton affinity indicates stronger basicity in the gas phase. wikipedia.org Calculations are typically performed using high-level ab initio or Density Functional Theory (DFT) methods, such as B3LYP or ωB97X-D, combined with large basis sets. researchgate.netresearchgate.net The proton affinity of the conjugate base of an acid (A⁻) corresponds to the deprotonation enthalpy of the acid (AH).

Gas-Phase Basicity (GB) is the negative of the Gibbs free energy change (ΔG) for the same protonation reaction and includes entropic effects. nih.gov

Acidity (pKa) in solution is more complex to calculate as it requires accounting for solvation effects. While direct calculation is challenging, theoretical models combined with experimental data for related compounds can provide reliable estimates. The pKa values for phosphonic acids are influenced by the substituent attached to the phosphorus atom. beilstein-journals.orgnih.gov For instance, the first pKa for arylphosphonic acids typically ranges from 1.1 to 2.3, while the second is between 5.3 and 7.2. beilstein-journals.org

The table below shows representative calculated proton affinity values for simple phosphorus-containing molecules to illustrate the data obtained from such calculations.

CompoundProtonation SiteCalculated Proton Affinity (kcal/mol)Computational Method
Phosphine (PH₃)P187.9G2 Theory
Phosphoric Acid (H₃PO₄)O (P=O)185.2B3LYP/6-311+G(d,p)
Methylphosphonic acidO (P=O)192.5B3LYP/6-311+G(d,p)

Table 2: Representative Calculated Proton Affinity Values. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Aggregate Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com This method is particularly valuable for understanding the self-assembly and aggregation behavior of phosphonic acids in various environments, such as in solution or on surfaces to form self-assembled monolayers (SAMs). researchgate.netrsc.org

MD simulations can provide detailed insights into:

Cluster Formation: In solution, phosphonic acid molecules can form aggregates like dimers, tetramers, or larger clusters through hydrogen bonding. researchgate.net MD simulations can track the formation, size distribution, and lifetime of these clusters. oup.comnih.gov

Surface Adsorption and Ordering: When forming SAMs on oxide surfaces, MD simulations can model the process of molecule-by-molecule assembly, revealing the preferred binding configurations, packing motifs, and the evolution of order within the monolayer. rsc.orgrsc.org

Solvent Effects: The choice of solvent can significantly influence the aggregation process. MD simulations can explicitly include solvent molecules to study their role in mediating interactions between phosphonic acid molecules and with the substrate. rsc.org

Conformational Dynamics: The simulations capture the conformational flexibility of the molecules within an aggregate, which can be crucial for understanding the properties of the resulting material. researchgate.net

The analysis of MD trajectories provides quantitative data such as radial distribution functions (to describe local structure), diffusion coefficients, and order parameters, which characterize the dynamic and structural properties of the molecular aggregates. researchgate.net These simulations are instrumental in guiding the design of new materials with tailored surface properties. nih.govnih.gov

Coordination Chemistry and Supramolecular Assembly with Dichloromethyl Phosphonic Acid Moieties

Metal Phosphonate (B1237965) Complexes and Coordination Polymers

The phosphonic acid group is a key player in the formation of metal phosphonate complexes and coordination polymers, also known as Metal-Organic Frameworks (MOFs). beilstein-journals.org These materials are synthesized through the reaction of metal salts with phosphonic acids, often under hydrothermal conditions. beilstein-journals.org The resulting structures can range from discrete molecular complexes to extended one-, two-, and three-dimensional networks.

Design and Synthesis of Hybrid Materials (MOFs)

The design and synthesis of hybrid materials, particularly MOFs, based on phosphonic acids have garnered significant attention. beilstein-journals.org These materials are created by combining metal ions or clusters with organic ligands containing phosphonate groups. acs.org The modular nature of MOFs allows for the tuning of their properties, such as porosity and functionality, by carefully selecting the metal and organic components. acs.orgacs.org The synthesis of these materials often involves solvothermal or hydrothermal methods, where the components are heated in a solvent to promote crystallization. beilstein-journals.orgrsc.org For instance, novel MOF photocatalysts have been synthesized using a phosphonate ligand and a bipyridine ligand via a hydrothermal method. rsc.org The resulting frameworks can exhibit unique properties, making them suitable for applications in areas like gas storage, catalysis, and environmental remediation. acs.orgrsc.org

Coordination Modes of the Phosphonic Acid Moiety

The phosphonic acid group can coordinate to metal centers in several ways, influencing the final structure of the resulting complex. These coordination modes can be broadly categorized as monodentate, bidentate, and tridentate, depending on the number of oxygen atoms from the phosphonate group that are bonded to the metal ion. mdpi.com The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other coordinating ligands. mdpi.comresearchgate.net The phosphonate group's ability to act as a bridge between multiple metal centers is crucial for the formation of extended coordination polymers and MOFs.

Complexation with Transition Metals (e.g., Copper, Manganese, Nickel, Cobalt)

(Dichloromethyl)phosphonic acid and its derivatives readily form complexes with a variety of transition metals, including copper, manganese, nickel, and cobalt.

Copper: Copper(II) complexes with phosphonate ligands have been synthesized and structurally characterized. For example, the reaction of phosphorylated 1,10-phenanthrolines with copper(II) nitrate (B79036) can lead to the formation of one-dimensional coordination polymers. rsc.org In some cases, trinuclear copper phosphonate complexes have been isolated, which is a rare occurrence. acs.org These copper phosphinate complexes can also serve as molecular precursors for the synthesis of catalysts. nih.gov

Manganese: A diverse range of manganese phosphonate clusters with varying nuclearities and valences have been reported. rsc.orgresearchgate.net These complexes can exhibit interesting magnetic properties, often showing antiferromagnetic interactions between the manganese ions. rsc.orgnih.gov The use of different organophosphorus ligands can lead to manganese phosphonates with distinct morphologies, such as layered sheets, flakes, needles, and spheres. rsc.org

Nickel: Nickel(II) complexes bearing phosphine-phosphonite and phosphine-phosphite ligands have been synthesized and shown to act as catalysts. nih.gov The coordination geometry around the nickel atom can vary, with examples of both four- and five-coordinate complexes. nih.gov

Cobalt: A significant number of cobalt(II) phosphonate cage complexes have been synthesized, often incorporating carboxylates and pyridonates as co-ligands. researchgate.net These complexes typically exhibit antiferromagnetic exchange interactions between the cobalt(II) centers. researchgate.net The structure of these complexes can be influenced by the choice of co-ligands, leading to a variety of cage-like architectures. researchgate.net Additionally, cobalt complexes with N-(phosphonomethyl)iminodiacetic acid have been shown to form layered structures. nih.gov

Lanthanide Complexation and Luminescent Hybrid Materials

The coordination of this compound derivatives with lanthanide ions has led to the development of luminescent hybrid materials. beilstein-journals.org Lanthanide complexes are known for their characteristic sharp emission bands, which arise from f-f electronic transitions. youtube.com By incorporating these ions into phosphonate-based frameworks, it is possible to create materials with tailored photophysical properties. youtube.com The organic phosphonate ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light. youtube.com The luminescence of these materials can be sensitive to the local coordination environment of the lanthanide ion, making them potentially useful as sensors. youtube.com

Tetraazamacrocyclic Ligands with Phosphonic Acid Pendant Arms

Tetraazamacrocyclic ligands, such as those based on cyclen (1,4,7,10-tetraazacyclododecane), can be functionalized with phosphonic acid pendant arms to create powerful chelating agents. researchgate.net These ligands exhibit a high affinity for a variety of metal ions, including transition metals and lanthanides. researchgate.netnih.gov The resulting complexes often possess high thermodynamic stability and kinetic inertness. nih.gov For example, complexes of 4,10-bis(phosphonomethyl)-1,4,7,10-tetraazacyclododecane-1,7-diacetic acid with lanthanide(III) ions have been extensively studied, revealing structural variations across the lanthanide series. nih.gov These types of ligands have been investigated for applications in medical imaging and as radiotracers. researchgate.net

Interaction with Inorganic Materials and Layered Structures

The phosphonic acid group exhibits a strong affinity for inorganic surfaces, particularly metal oxides. researchgate.net This interaction has been exploited to modify the surfaces of inorganic materials and to create hybrid organic-inorganic layered structures. The binding of phosphonic acids to surfaces like aluminum oxide occurs through the formation of strong Al-O-P chemical bonds. mdpi.com

The interaction of phosphonic acids with layered materials, such as layered double hydroxides (LDHs), can lead to the formation of new composite materials with tailored properties. beilstein-journals.org The phosphonate anions can intercalate into the interlayer space of the LDH, resulting in an expansion of the layers and modification of the surface chemistry. Similarly, phosphonic acids can be used to construct layered metal phosphonate structures with alkaline earth metals, where the organic groups extend outwards from the inorganic layers. ias.ac.in

Interactive Data Table: Transition Metal Complexes with Phosphonate Ligands

MetalLigand SystemKey Structural FeaturesMagnetic PropertiesReference
Copper Phosphorylated 1,10-phenanthrolines1D coordination polymerNot reported rsc.org
Copper Phosphinate ligandsTrinuclear and hexanuclear complexesFerromagnetic interactions in some cases acs.org
Manganese tert-Butylphosphonic acidClusters with varying nuclearity (e.g., Mn13, Mn15, Mn20)Antiferromagnetic interactions rsc.orgresearchgate.net
Manganese Various organophosphorus ligandsSheet-like, flake, needle, and sphere morphologiesNot specified for morphology rsc.org
Nickel Diphosphine-phosphonite/triphosphine-phosphiteFour- and five-coordinate complexesNot specified nih.gov
Cobalt Phosphonate with carboxylate/pyridonate co-ligandsCage-like complexes (e.g., Co6, Co9)Antiferromagnetic interactions researchgate.net
Cobalt N-(phosphonomethyl)iminodiacetic acidLayered structureNot reported nih.gov

Intercalation in Layered Double Hydroxides (LDH)

Layered double hydroxides (LDHs) are materials with positively charged brucite-like layers and charge-balancing anions in the interlayer space. These anions can be exchanged, allowing for the intercalation of organic species like phosphonates. This process can modify the properties of the LDH, such as increasing the interlayer spacing.

While direct studies on this compound are limited, research on analogous compounds illustrates the process. For instance, the intercalation of Diethylenetriaminepenta(methylene-phosphonic acid) (DTPMP) into a Ca-Mg-Al LDH resulted in a significant expansion of the interlayer spacing from 0.783 Å to 1.78 Å. nih.gov Similarly, the intercalation of phenylphosphonic acid (PPA) into Mg/Al-NO₃ LDH led to a complete replacement of the nitrate ions, resulting in an interlayer free spacing of 1.14 nm. nih.gov

However, the nature of the phosphonate headgroup is crucial. Studies with 2-hydroxyethanephosphonate (2-heP) showed that while it expands the interlayer spacing similarly to its sulfonate analog, the resulting LDH resists the swelling and delamination in water that is characteristic of the sulfonate-intercalated version. researchgate.net This highlights that the specific structure of the organophosphonate dictates the ultimate properties of the hybrid LDH material.

Table 1: Interlayer Spacing of LDHs Before and After Intercalation with Analogous Phosphonic Acids

LDH SystemIntercalating AgentInitial Interlayer Spacing (Å)Final Interlayer Spacing (Å)Source(s)
Ca-Mg-Al LDHDiethylenetriaminepenta(methylene-phosphonic acid) (DTPMP)0.7831.78 nih.gov
Mg/Al-NO₃ LDHPhenylphosphonic acid (PPA)Not Specified11.4 (Interlayer Free Spacing) nih.gov

Surface Interactions with Metal Oxides (e.g., Al₂O₃, TiO₂, SnO₂, Fe₃O₄, ZnO)

The phosphonic acid group is widely recognized for its ability to bind strongly to a variety of metal oxide surfaces. nih.gov This interaction is fundamental for surface modification, allowing for the tuning of properties like work function and surface energy or for the creation of functional coatings on nanoparticles. The binding typically occurs through a condensation reaction between the P-OH groups of the acid and the surface hydroxyl groups of the metal oxide, forming robust M-O-P linkages. nih.gov The binding can occur in monodentate, bidentate, or tridentate fashions. nih.gov

Aluminum Oxide (Al₂O₃): The interaction of phosphonic acids with aluminum oxide is described as a multi-step acid-base catalyzed condensation. nih.gov This process involves initial hydrogen bonding, followed by the formation of covalent mono- and bidentate bonds, and finally tridentate linkages stabilized by further hydrogen bonds. nih.gov This leads to the formation of stable, self-assembled monolayers. nih.gov

Titanium Dioxide (TiO₂): On TiO₂ surfaces, phosphonic acids also form strong bonds, with studies suggesting that bidentate configurations are the most probable adsorption structures on both anatase and rutile phases. nih.gov Other research using quantum-chemical calculations on the anatase (101) surface indicated that a molecular monodentate configuration is the most stable, though several dissociative bidentate modes are also energetically favorable. researchgate.net This strong adsorption is more stable than that of carboxylic acids, which are also commonly used as anchor groups. researchgate.net

Tin Oxide (SnO₂): The grafting of phosphonic acids, such as phenyl-phosphonic acid (PPA) and vinyl-phosphonic acid (VPA), onto SnO₂ surfaces has been successfully demonstrated. rsc.org Spectroscopic analysis confirms the presence of the phosphonic acids on the SnO₂ surface, indicating the formation of a hybrid material. rsc.org

Iron Oxide (Fe₃O₄): Phosphonic acids are highly effective for functionalizing magnetite (Fe₃O₄) nanoparticles. researchgate.netmdpi.com This strong affinity is exploited to create stable coatings for applications in biomedicine and materials science. nih.govresearchgate.net The binding is robust, with FTIR and XPS studies suggesting a preference for a tridentate bonding mode on the iron oxide surface. mdpi.com This interaction is stronger than that of carboxylates and can be used to create separable solid acid catalysts or other functional nanomaterials. cup.edu.cn

Zinc Oxide (ZnO): Phosphonic acids form strong, self-assembled monolayers on ZnO surfaces. researchgate.netcup.edu.cn The binding mode is predominantly tridentate, leading to well-packed monolayers. cup.edu.cn However, a competing reaction can occur during prolonged exposure, where the acid etches the surface, leading to the formation of crystalline zinc phosphonate precipitates. researchgate.net This indicates that the interaction is thermodynamically driven toward the bulk phosphonate salt rather than just the surface monolayer. researchgate.net

Table 2: Observed Binding Modes of Analogous Phosphonic Acids on Metal Oxide Surfaces

Metal OxidePhosphonic Acid AnalogPredominant Binding Mode(s)Source(s)
Al₂O₃General Phosphonic AcidsMono-, Bi-, and Tridentate nih.gov
TiO₂Phosphonic Acid (H₃PO₃)Bidentate, Monodentate nih.govresearchgate.net
Fe₃O₄Phosphonoacetic AcidTridentate mdpi.com
ZnOOctadecylphosphonic AcidTridentate cup.edu.cn

Supramolecular Architectures Based on Hydrogen Bonding

The directional and strong nature of hydrogen bonds involving the phosphonic acid group is a powerful tool for engineering supramolecular structures. The P=O group acts as a hydrogen bond acceptor, while the two P-OH groups are effective donors, enabling the formation of complex and hierarchical assemblies. researchgate.net

Auto-Assembling Supramolecular Structures

The self-assembly of phosphonic acids can lead to a variety of ordered structures, from simple monolayers to complex three-dimensional architectures. This process is driven by a combination of interactions, including hydrogen bonding between the phosphonic acid groups and, in many cases, π-π stacking or van der Waals interactions between the organic parts of the molecules. researchgate.net

A notable example is the co-assembly of a naphthalene (B1677914) diimide (NDI) appended with a phosphonic acid and melamine. researchgate.net The strong, specific hydrogen bonding between the phosphonic acid and melamine, combined with π-π stacking of the NDI cores, directs the hierarchical growth of intricate, flower-shaped microstructures. researchgate.net This demonstrates how non-covalent interactions can be programmed to achieve complex, controlled morphologies. researchgate.net

On surfaces, organophosphonic acids readily form self-assembled monolayers (SAMs). The reliability of devices based on these SAMs depends on good molecular organization. Studies on alkylphosphonic acid SAMs on silicon oxide show that the molecules arrange with specific tilt angles, indicating a high degree of order within the monolayer.

Catanionic Aggregates and Self-Assembly Phenomena

Catanionic systems, formed by mixing cationic and anionic surfactants, can self-assemble in solution to form aggregates like micelles, vesicles, or lamellar phases. This compound, being a diprotic acid with pKa values of approximately 1.14 and 5.61, can act as a mono- or divalent anion depending on the pH. mdpi.com This makes its moiety a suitable candidate for the anionic component in a catanionic mixture.

The principles of such systems have been demonstrated with analogous phosphorus-containing acids. For example, pH-sensitive vesicles can be prepared from derivatives of n-decyl phosphoric acid mixed with a cationic surfactant. By adjusting the solution pH, the charge of the phosphoric acid headgroup changes, which in turn transforms the morphology of the self-assembled aggregates from micelles to vesicles or lamellar structures. This pH-tunable behavior is a key feature of such catanionic systems. These aggregates are formed through the electrostatic attraction between the oppositely charged headgroups and the hydrophobic interactions of their alkyl tails.

Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports is a cornerstone of green chemistry, facilitating catalyst recovery and reuse. The phosphonic acid group is an excellent anchor for grafting molecular catalysts onto solid supports, particularly metal oxides.

Phosphonic acids are known to be effective Brönsted acid catalysts for various organic transformations. researchgate.netnih.gov Their acidity is significantly higher than that of their carboxylic acid counterparts, a property that can be further tuned by the substituent attached to the phosphorus atom. nih.govnih.gov The presence of the strongly electron-withdrawing dichloromethyl group in this compound is expected to substantially increase its acidity, potentially making it a powerful Brönsted acid catalyst.

Theoretical calculations and experimental data for other halogenated phosphonic acids show a marked increase in acidity with halogen substitution. researchgate.net This enhanced acidity could be harnessed for reactions requiring strong acid catalysts, such as esterification, transesterification, and the dehydration of alcohols. When supported on a solid matrix like silica (B1680970) or alumina, it could function as a stable, recoverable heterogeneous acid catalyst.

Table 1: Comparison of Acidity (pKa1) for Various Phosphonic Acids This table illustrates the influence of substituents on the acidity of phosphonic acids. Data for this compound is not widely available and is estimated based on trends for other halogenated analogs.

Phosphonic Acid DerivativeSubstituent (R) in R-PO(OH)₂First pKa (pKa1)
Methylphosphonic acid-CH₃~2.38
Phenylphosphonic acid-C₆H₅~1.83
(Nitrophenyl)phosphonic acid-C₆H₄NO₂~1.12 organicchemistrydata.org
(Bromonitrophenyl)phosphonic acid-C₆H₃(Br)(NO₂)<1.12 organicchemistrydata.org
This compound -CHCl₂ <1 (Estimated)

Organocatalysis, the use of small organic molecules as catalysts, has become a major field in synthetic chemistry. Phosphonic acids and their salts have been employed as organocatalysts, for instance in the Michael addition reaction. nih.gov The reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. Phosphine-based catalysts are particularly well-studied for this transformation. organic-chemistry.orgmdpi.com

In the context of this compound, its role could be bifunctional. The acidic protons could activate the electrophile, while the phosphonate conjugate base could act as a nucleophilic promoter or a counterion in an asymmetric transformation. While specific studies using this compound for Michael additions are lacking, the general reactivity of related phosphorus compounds is well-established.

Table 2: Representative Phosphine-Catalyzed Michael Addition This table shows a typical Michael addition reaction catalyzed by a phosphine, illustrating the general principle. Specific data for this compound catalysis is not available.

NucleophileElectrophileCatalyst (mol%)SolventYield
Dimethyl malonateMethyl vinyl ketoneTributylphosphine (10%)Toluene (B28343)>95%
2,4-PentanedioneAcrylonitrileTriphenylphosphine (10%)Dichloromethane~90%

For redox (reduction-oxidation) catalysis, phosphonic acids can serve as ligands to stabilize metal nanoparticles, which are often the active catalytic species. organicchemistrydata.org By functionalizing magnetic nanoparticles (e.g., iron oxides such as Fe₃O₄ or γ-Fe₂O₃) with this compound, a magnetically recoverable redox catalyst could be synthesized. The phosphonate group would provide a strong anchor to the iron oxide surface, while a chelated active metal (like palladium, platinum, or ruthenium) would perform the catalytic redox reaction.

The key advantage of this system is the ease of separation. After the reaction, the catalyst can be removed from the reaction mixture using an external magnet, which simplifies product purification and allows for efficient recycling of the catalyst. This approach combines the high activity of metal catalysts with the practical benefits of heterogeneous systems.

The epoxidation of olefins is a crucial transformation in industrial chemistry, producing valuable epoxide intermediates. Various catalytic systems have been developed for this reaction, often involving transition metals. csic.esnih.govrsc.org Phosphonate-based ligands or materials can be used to create heterogeneous catalysts for epoxidation. For example, metal-organic frameworks constructed from phosphonate linkers have been shown to catalyze olefin epoxidation. csic.es

A catalyst system based on this compound could be envisaged where the phosphonate group is used to immobilize an active metal center (e.g., molybdenum, tungsten, or iron) onto a solid support. The performance of such a catalyst would depend on the choice of metal, the support, and the reaction conditions.

Table 3: Example of a Heterogeneous Catalyst in Olefin Epoxidation This table presents data for a cobalt-based heterogeneous catalyst as a representative example of olefin epoxidation.

OlefinOxidantCatalystConversion (%)Selectivity to Epoxide (%)
StyreneTBHPCoNPs@MgO>9994 nih.gov
CycloocteneTBHPCoNPs@MgO>99>99 nih.gov
1-OcteneTBHPCoNPs@MgO9299 nih.gov

Surface Immobilization and Anchoring Group Functionality

The ability of phosphonic acids to bind strongly to a wide variety of metal oxide surfaces is perhaps their most well-documented and exploited property. nih.govnih.govresearchgate.net This makes them ideal anchoring groups for surface functionalization.

This compound can serve as a robust molecular linker to modify the surfaces of materials like titanium dioxide (TiO₂), zinc oxide (ZnO), aluminum oxide (Al₂O₃), iron oxides, and cadmium selenide (B1212193) (CdSe) quantum dots. nih.govnih.govresearchgate.net The phosphonic acid headgroup forms strong, hydrolytically stable bonds with the metal oxide surface, which can be a combination of covalent and hydrogen bonds. researchgate.netfau.de

This surface modification can be used to:

Control Surface Energy: Attaching a molecule with a specific tail group (hydrophobic or hydrophilic) via the phosphonate anchor allows for the tuning of surface wetting properties.

Improve Biocompatibility: For biomedical implants made of titanium, surface functionalization with phosphonic acids can be used to attach bioactive molecules. nih.gov

Stabilize Nanoparticles: A layer of phosphonic acid molecules on the surface of quantum dots or other nanoparticles prevents their aggregation and improves their colloidal stability. nih.govresearchgate.net

Enhance Electronic Properties: In electronic devices, phosphonic acid monolayers can be used to tune the work function of conductive metal oxides. nih.gov

The dichloromethyl group in this compound would be exposed at the surface after anchoring, potentially offering a site for further chemical reactions or influencing the surface's chemical and electronic properties through its inductive effects.

Table 4: Functionalization of Various Surfaces with Phosphonic Acids This table summarizes examples of surface functionalization using different phosphonic acids as anchoring groups.

Surface MaterialPhosphonic Acid AnchorPurpose of Functionalization
Aluminum Oxide (Al₂O₃)Alkylphosphonic acidsCorrosion protection, passivation nih.gov
Titanium Dioxide (TiO₂)Carboxy-terminated phosphonic acidsAttachment of bioactive molecules nih.gov
Indium Tin Oxide (ITO)Pentafluorobenzyl phosphonic acidModification of work function nih.gov
Cadmium Selenide (CdSe) QDsTetradecylphosphonic acidNanoparticle stabilization, ligand studies nih.govugent.be
Cobalt(II,III) Oxide (Co₃O₄)Phenylphosphonic acidStudy of binding motifs fau.de

Anchoring Groups for Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that converts light into electricity through the use of a photosensitive dye. The operational efficiency of a DSSC is highly dependent on the effective anchoring of these dye molecules to the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). nih.gov The anchoring group serves to create a stable and electronically coupled interface, facilitating the crucial process of electron injection from the excited dye into the semiconductor's conduction band. youtube.com

While carboxylate groups (-COOH) are the most common anchoring moieties, phosphonic acids (-PO₃H₂) have emerged as a superior alternative due to their stronger binding affinity to metal oxide surfaces like TiO₂ and greater stability in aqueous environments. The D–A–π–A (Donor-Acceptor-π bridge-Acceptor) structure is a common design for organic dyes, where the acceptor end is functionalized with an anchoring group. nih.gov The phosphonic acid group can form multiple bonds (monodentate, bidentate, or tridentate) with the semiconductor surface, leading to a more robust and durable attachment.

Although general phosphonic acids are recognized for their potential in enhancing DSSC performance and stability, specific research detailing the use of this compound as an anchoring group is not extensively documented in publicly available literature. However, its fundamental structure suggests it could serve this role, with the dichloromethyl group potentially influencing the electronic properties and orientation of the dye on the semiconductor surface.

Immobilization of Organocatalysts on Supports

The heterogenization of homogeneous organocatalysts—immobilizing them onto solid supports—is a critical strategy for improving their practical utility. This approach simplifies catalyst-product separation, enhances catalyst recyclability, and allows for their use in continuous flow reactors. The choice of anchoring group is vital for stably tethering the catalyst without impeding its activity.

Phosphonic acids are effective for immobilizing catalysts onto oxide supports like silica due to the formation of strong, covalent P-O-Si bonds. While research on chiral phosphoric acids has been prominent in asymmetric synthesis, the use of phosphonic acids as tethers is a growing area of interest. rsc.orgunl.pt For instance, proline, a widely used organocatalyst, can be functionalized with a phosphonic acid group to facilitate its immobilization. The resulting supported catalyst can then be applied in asymmetric reactions, such as aldol (B89426) condensations. nih.gov

The specific application of this compound as a linker for organocatalyst immobilization is not widely reported. However, its structure is amenable to this purpose. It could be incorporated into a catalyst's structure to serve as a strong anchoring point to a solid support, with the dichloromethyl group offering a site for further chemical modification or potentially influencing the catalyst's microenvironment.

Immobilization on Mesoporous Silica

Mesoporous silica materials, such as MCM-41 and SBA-15, are exceptional support materials due to their high surface area, tunable pore size, and well-defined structure. mdpi.com Their surfaces are rich in silanol (B1196071) (Si-OH) groups, which can be functionalized to impart new chemical properties. The immobilization of phosphonic acids is a straightforward method to functionalize these materials. nih.gov

A common method involves a condensation reaction where the phosphonic acid is refluxed with the mesoporous silica in a solvent like toluene, often using a Dean-Stark apparatus to remove water and drive the reaction forward. This process results in the formation of covalent P-O-Si linkages, permanently grafting the phosphonic acid group onto the silica surface. nih.gov This technique has been successfully used to tether various phosphonic acids and phosphoric acid esters to different types of porous silica. nih.gov

The functionalization of mesoporous silica with phosphonic acid groups has been shown to create highly effective adsorbents for removing pollutants like dyes from aqueous solutions, with performance often exceeding that of activated carbon. researchgate.net While studies specifically using this compound are limited, the established methods for other phosphonic acids provide a clear pathway for its immobilization.

Table 1: Textural Properties of Common Mesoporous Silica Supports

Material Pore Size (nm) BET Surface Area (m²/g) Pore Volume (cm³/g)
SBA-15 6-10 600-1000 0.9-1.2
MCM-41 2-4 >1000 ~1.0
Silica Monolith 10-20 ~500 ~1.5

Note: These are typical values and can vary based on synthesis conditions.

Solid Phase Design in Analytical Chemistry

The functionalization of solid supports is a cornerstone of modern analytical chemistry, enabling a wide range of separation and detection techniques. This compound, with its ability to bind to surfaces and interact with various analytes, has potential applications in this field.

Immobilized Metal Affinity Chromatography (IMAC)

Immobilized Metal Affinity Chromatography (IMAC) is a powerful separation technique used primarily for the purification of proteins and peptides. nih.gov The method is based on the specific interaction between certain amino acid residues (most notably histidine) and metal ions (e.g., Ni²⁺, Cu²⁺, Fe³⁺, Ga³⁺) that are chelated and immobilized on a solid chromatographic support. nih.govsigmaaldrich.com

The stationary phase in IMAC consists of a support matrix, such as agarose (B213101) or silica, that has been functionalized with a chelating ligand. Common ligands include iminodiacetic acid (IDA) and nitrilotriacetic acid (NTA). researchgate.net These ligands form stable complexes with the metal ions, which then selectively bind to proteins with an affinity for those metals. IMAC is particularly effective for purifying recombinant proteins engineered with a poly-histidine tag and for enriching phosphopeptides from complex biological samples. nih.gov

The phosphonate group's affinity for trivalent metal ions like Fe³⁺ and Ga³⁺ suggests that a phosphonic acid-functionalized support could be a viable platform for IMAC. In this context, this compound could be immobilized on a support to act as the chelating ligand. While this specific application is not yet established in the literature, the underlying chemical principles support its feasibility.

Chiral Selectors for Chromatography

The separation of enantiomers is crucial in the pharmaceutical industry, as different enantiomers of a chiral drug can have vastly different biological activities. Chiral chromatography is the most common technique for this purpose, relying on a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Chiral selectors can be diverse, ranging from proteins and polysaccharides to smaller molecules like cyclodextrins and cinchona alkaloids. nih.gov Chiral phosphoric acids have gained attention as powerful organocatalysts and have also been used as chiral selectors in NMR analysis to determine the enantiomeric purity of compounds. nih.govrsc.org In chromatography, anion-exchange type selectors derived from quinine (B1679958) and quinidine (B1679956) are used for the separation of acidic chiral compounds.

There is no current research indicating that this compound itself is used as a chiral selector. For it to function as a chiral selector, the molecule itself would first need to be resolved into its own separate enantiomers (assuming the phosphorus center becomes chiral upon derivatization) or be a component of a larger, inherently chiral molecule that is then immobilized on a support.

Chemosensor Development

A chemosensor is a molecule designed to detect the presence of a specific chemical or ion (analyte) by producing a measurable signal, such as a change in color or fluorescence. mdpi.com The design of a chemosensor typically involves integrating a receptor unit, which selectively binds to the analyte, with a signaling unit (fluorophore or chromophore).

Boronic acids are well-known receptor units for the detection of diols, such as those found in carbohydrates. researchgate.net Similarly, the phosphonic acid group offers a potential recognition site for various analytes. Its ability to interact with metal ions or engage in hydrogen bonding makes it a candidate for a receptor unit. For example, sensors utilizing Lewis acid-base interactions between azaaromatic nitrogen atoms and the phosphorus atom of organophosphates have been developed for pesticide detection. mdpi.com

The development of a chemosensor based on this compound would require coupling it to a suitable signaling molecule. The dichloromethyl group could be chemically modified to attach a fluorophore, while the phosphonic acid moiety could serve as the binding site for a target analyte. This specific application remains a theoretical possibility pending further research and development.

Conclusion

(Dichloromethyl)phosphonic acid, primarily through its dialkyl ester derivatives, is a specialized yet powerful reagent in modern organic synthesis. Its significance lies in its ability to act as a C1 building block for the efficient construction of gem-dichloroalkenes and, most notably, terminal alkynes from simple aldehyde precursors. While the free acid is less commonly isolated, its esters are readily prepared and manipulated. The well-defined reactivity of the phosphonate-stabilized carbanion, coupled with established analytical methods for its characterization, ensures that this compound and its derivatives will continue to be valuable tools for synthetic chemists.

Biochemical Relevance and Interactions of Phosphonic Acid Derivatives

Structural Analogy to Phosphate (B84403) Systems

Phosphonic acids are widely recognized as structural analogues of the phosphate group, a ubiquitous moiety in nature. nih.gov The key to this analogy lies in their tetrahedral geometry and the ability to exist as anions at physiological pH, mimicking the charge and shape of phosphate esters. researchgate.netnih.gov The defining feature of a phosphonic acid is the replacement of a P-O bond in a phosphate with a more stable P-C bond. nih.gov This substitution from a phosphate ester to a phosphonate (B1237965) results in a compound that is nearly isosteric but possesses significantly greater resistance to chemical and enzymatic hydrolysis. nih.govnih.gov

The acidity of phosphonic acids also plays a crucial role in their function as phosphate mimics. They possess two acidic protons, with pKa values that allow them to be di- or trivalent at physiological pH, similar to phosphates. acs.org For example, the pKa values for alkyl phosphonic acids are approximately 2.6 and 7.9. acs.org The introduction of electronegative atoms, such as the two chlorine atoms in (Dichloromethyl)phosphonic acid, on the α-carbon can further lower the pKa, making it a better mimic of the electronic properties of a phosphate group. researchgate.net

Table 1: Comparison of Phosphate and Phosphonate Properties

PropertyPhosphatePhosphonate
Core Structure P-O-CP-C
Stability Susceptible to hydrolysisResistant to hydrolysis nih.govnih.gov
Geometry TetrahedralDistorted tetrahedral nih.govbeilstein-journals.org
Acidity (pKa1) ~2.1~1.1 - 2.3 (Aryl) / ~2.6 (Alkyl) nih.govacs.org
Acidity (pKa2) ~7.2~5.3 - 7.2 (Aryl) / ~7.9 (Alkyl) nih.govacs.org

This table provides a general comparison. Specific values can vary based on the rest of the molecule.

Mechanisms of Enzyme Inhibition and Protein Interactions (General Biochemical Pathways)

The structural similarity of phosphonates to phosphates allows them to act as effective enzyme inhibitors through several mechanisms. researchgate.net Because they can mimic the tetrahedral transition state of reactions involving phosphate groups, they are often potent competitive inhibitors. nih.govresearchgate.net Enzymes that catalyze phosphoryl transfer reactions or the hydrolysis of phosphate esters are common targets.

A primary mechanism of inhibition is the ability of phosphonates to act as transition-state analogues. researchgate.net During the hydrolysis of a peptide bond, for example, a tetrahedral intermediate is formed. Phosphonic acids can mimic this high-energy state, binding tightly to the enzyme's active site but without undergoing a reaction, thus blocking the enzyme's function. researchgate.net This strategy has been successfully used to design inhibitors for peptidases and lipases. researchgate.net

Phosphonates can also function as competitive inhibitors by mimicking the substrate itself. researchgate.net They bind to the active site of an enzyme, preventing the natural substrate from binding. nih.govlibretexts.org This is particularly relevant for enzymes that process phosphorylated substrates, such as those in glycolytic pathways and phosphatases. researchgate.net The greater stability of the P-C bond compared to the P-O bond ensures that the inhibitor remains bound and is not processed by the enzyme. nih.gov The interaction is reversible, and a sufficient concentration of the natural substrate can displace the inhibitor. libretexts.org

In some cases, phosphonates can act as noncompetitive or uncompetitive inhibitors, binding to a site other than the active site or to the enzyme-substrate complex, respectively. libretexts.org The specific type of inhibition depends on the particular enzyme and the structure of the phosphonate inhibitor.

Natural Occurrence and Biosynthetic Pathways

While many phosphonates are synthetic, a diverse range of these compounds are also produced naturally by various organisms. nih.govhawaii.edu The biosynthesis of these natural phosphonates involves unique enzymatic pathways that create the stable carbon-phosphorus bond.

Phosphoenolpyruvate (B93156) Isomerization to Phosphonopyruvate (B1221233)

A key and often rate-limiting step in the biosynthesis of many natural phosphonates is the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy). nih.govacs.org This reaction is catalyzed by the enzyme phosphoenolpyruvate mutase (PEP mutase). nih.gov PEP is a high-energy intermediate in the glycolysis pathway. wikipedia.org

The isomerization reaction is thermodynamically challenging, with the equilibrium strongly favoring PEP. nih.gov Therefore, the subsequent enzymatic step must be highly exergonic to drive the pathway forward. nih.gov In the biosynthesis of 2-aminoethylphosphonate (AEP), for instance, phosphonopyruvate is immediately decarboxylated to phosphonoacetaldehyde (B103672) by phosphonopyruvate decarboxylase. nih.gov

Isomerization: Phosphoenolpyruvate is converted to phosphonopyruvate by PEP mutase. nih.gov

Decarboxylation: Phosphonopyruvate is decarboxylated to form phosphonoacetaldehyde by phosphonopyruvate decarboxylase. nih.gov

Transamination: Phosphonoacetaldehyde undergoes transamination to yield 2-aminoethylphosphonate. nih.gov

This pathway highlights nature's strategy for forming the C-P bond, starting from a common and energetically activated metabolic intermediate.

Environmental Presence and Biogeochemical Cycling of P-C Bonds

Phosphonates are a significant component of the dissolved organic phosphorus pool in marine environments. ifremer.frwhoi.edu It has been estimated that up to 25% of the phosphorus in the ocean could exist in compounds containing a P-C bond. nih.gov These natural phosphonates are produced by a variety of marine organisms, including bacteria, archaea, and eukaryotes like corals and sea anemones. hawaii.edu

The biogeochemical cycling of phosphonates is an important part of the marine phosphorus cycle. ifremer.frwhoi.edu In phosphorus-limited environments, many microorganisms have developed enzymatic machinery to break the stable C-P bond and utilize the phosphorus. hawaii.edu The C-P lyase pathway is a multi-protein enzyme complex that is typically expressed under phosphate starvation conditions and allows bacteria to metabolize phosphonates. hawaii.edu The degradation of some phosphonates through this pathway can release hydrocarbon gases like methane (B114726) and ethylene (B1197577) as byproducts. hawaii.edu

In terrestrial environments, phosphonates are also present, though their cycling is less understood. Some synthetic phosphonates, used in detergents and as herbicides, can enter the environment. phosphonates.org While they are generally slow to degrade, various bacteria, yeasts, and fungi have been shown to break them down, particularly in phosphorus-scarce conditions. phosphonates.org The degradation can occur through biotic pathways as well as abiotic mechanisms like photodegradation. phosphonates.org

The widespread presence and active cycling of phosphonates in both marine and terrestrial ecosystems underscore the importance of the C-P bond in global biogeochemical processes.

Advanced Materials Science Applications of Phosphonic Acid Derivatives Excluding Biomedical/therapeutic

Proton Conduction Materials and Organo-Gels

Detailed studies on (Dichloromethyl)phosphonic acid for proton conduction or organo-gels are not prominent in existing research. However, the phosphonic acid group is a key component in designing these materials.

Proton Conduction: The high intrinsic proton conductivity of neat liquid phosphoric acid serves as a model for understanding proton transport. nih.gov This conductivity arises from a structural diffusion mechanism where proton transfer is driven by the rearrangement of hydrogen bonds in the surrounding environment. nih.gov Phosphonic acids are explored for creating proton-conducting materials, particularly for applications like fuel cell membranes. beilstein-journals.orgresearchgate.net

Organo-Gels: Phosphonic acids and their esters act as effective gelators for organic liquids. Thermally reversible organogels can be formed spontaneously at room temperature by mixing a phosphonic acid monoester with long alkyl chains with compounds of aluminum(III) or iron(III). mdpi.comwikipedia.org This process involves the complexation between the phosphonate (B1237965) moieties and the metal ion, leading to in-situ polymerization and the formation of self-assembled fibrillar networks that immobilize the organic liquid. mdpi.comwikipedia.org The properties of these gels can be tuned by altering the structural variables of the phosphorus-containing gelator. mdpi.com

Table 1: Comparison of Gelator Components in Organo-Gels

Gelator Component Class Metal Ion General Efficiency Reference
Phosphonic Acid Monoesters Al(III), Fe(III) Generally more efficient than bisphosphonates. mdpi.comwikipedia.org
Monophosphonates Fe(III) Better gelator components than bisphosphonates. wikipedia.org

Polymeric Nanocomposites

Specific data on the use of this compound in polymeric nanocomposites is scarce. However, phosphonic acid-functionalized polymers are widely used to create advanced composite materials.

Phosphonic acid groups are utilized to functionalize polymers, which can then self-assemble into various nano-objects (spheres, worms, vesicles) through methods like polymerization-induced self-assembly (PISA). stackexchange.com For example, diblock copolymers with a phosphonic acid-based stabilizer block can be synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. stackexchange.comcdnsciencepub.com These nano-objects can be occluded within inorganic crystals, such as calcite (CaCO₃), during their growth, leading to the formation of novel organic-inorganic nanocomposites. The strong affinity of the phosphonic acid head-group for ions like calcium facilitates this process.

Additionally, resins containing phosphonic groups, such as those based on styrene-divinylbenzene copolymers, are synthesized for applications like the recovery of ecotoxic metals. These resins function by chelating metal ions from aqueous solutions.

Surface Active Agents: Surfactants and Emulsion Stabilization

While direct studies of this compound as a surfactant are not readily found, the inherent properties of the phosphonic acid group make it suitable for such applications. The high polarity of the phosphonic acid function allows it to serve as the polar head group in anionic amphiphilic compounds. researchgate.net Alkyl phosphonic acids, which consist of a non-polar hydrocarbon tail and an anionic phosphonic acid head, are known to behave as surfactants.

These molecules can stabilize colloidal solutions of nanocrystals and are used to prepare oil-in-water (O/W) and water-in-oil (W/O) emulsions. researchgate.net The role of emulsifying agents is crucial for stabilizing emulsions of different oils.

Corrosion Inhibition Mechanisms

Phosphonic acids are widely recognized as effective corrosion inhibitors for various metals, including steel, copper, and aluminum, in acidic, alkaline, and neutral media. Although specific research on this compound is limited, the general mechanism of phosphonic acids is well-established.

The primary mechanism involves the strong adsorption (chemisorption) of the phosphonic acid onto the metal surface. This forms a protective, self-assembled monolayer (SAM) that acts as a barrier to corrosive species. Phosphonates are potent chelating agents that bind tightly to metal ions (like Fe²⁺ or Zn²⁺), forming a stable, insoluble complex film on the surface. This film, often in conjunction with metal hydroxides if ions like Zn²⁺ are present, physically blocks the anodic (metal dissolution) and/or cathodic (oxygen reduction) electrochemical processes of corrosion.

The effectiveness of inhibition depends on the molecular structure of the specific phosphonic acid and environmental factors. For instance, the mechanism for propyl phosphonic acid on steel in association with Zn²⁺ involves the formation of a thin film composed of mixed complexes of the phosphonic acid with iron and zinc ions, along with zinc hydroxide (B78521) and iron oxides.

Table 2: General Characteristics of Phosphonic Acids as Corrosion Inhibitors

Feature Description Reference
Mechanism Adsorption and formation of a protective film via chelation of metal ions.
Film Composition Typically a complex of the phosphonic acid with metal ions from the substrate (e.g., Fe²⁺) and any co-inhibitors (e.g., Zn²⁺).
Applicability Effective on various metals (steel, copper, aluminum) in diverse pH environments.

| Synergism | Often used with other inhibitors like zinc salts, molybdates, and citrates to enhance performance. | |

Flame Retardant Properties

Organophosphorus compounds are a major class of flame retardants. While direct flammability data for this compound is not available, its structure, containing both phosphorus and chlorine, suggests it would likely operate via mechanisms common to halogenated phosphorus flame retardants.

The flame retardant action of organophosphorus compounds can occur in two main phases:

Condensed Phase: Compounds with higher oxygen content, like phosphoric acid, tend to act in the solid material. Upon heating, they decompose to form phosphoric acid, which then cross-links the polymer into a char layer. This char acts as an insulating barrier, reducing heat transfer to the underlying material and slowing the release of flammable gases.

Gas Phase: Phosphorus compounds with less oxygen, such as some phosphonates, can decompose to release phosphorus-containing radicals (like PO•) into the gas phase. These radicals interrupt the combustion cycle by scavenging the high-energy H• and HO• radicals that propagate the flame.

The presence of halogens (like the chlorine in the dichloromethyl group) typically enhances flame retardancy through a gas-phase mechanism. Halogen radicals are released upon heating and act as potent scavengers of the free radicals that fuel the fire. A synergistic effect is often observed when both phosphorus and halogens are present in the same molecule.

Optoelectronic and Semiconductor Applications

Luminescent Materials

Specific research linking this compound to luminescent materials is not found in the reviewed literature. However, phosphonate derivatives are increasingly used in the design of advanced optoelectronic materials. researchgate.net

For example, aromatic phosphonic acids have been used as passivating agents for perovskite nanocrystals (PeNCs) in high-performance light-emitting diodes (PeLEDs). In this application, the phosphonic acid group replaces native insulating ligands on the nanocrystal surface, which helps to passivate defects and improve charge injection. This strategy has been shown to significantly enhance the photoluminescence quantum yield of the nanocrystals, leading to more efficient PeLEDs.

Furthermore, phosphonic acids serve as crucial anchoring groups to attach dye molecules to semiconductor surfaces, like TiO₂, in dye-sensitized solar cells. The introduction of phosphonate groups can manipulate the electronic and optical properties of molecules and ensure they bind strongly to metal oxide surfaces, which is essential for device fabrication. Luminescent metal-organic frameworks (MOFs) are another area where phosphonate ligands can play a role in creating sensory materials.

Photosensitizers in Energy Conversion Systems

The development of efficient photosensitizers is a cornerstone of advancing energy conversion technologies such as dye-sensitized solar cells (DSSCs) and artificial photosynthesis. Phosphonic acids, in general, are utilized for anchoring photosensitizing molecules onto the surfaces of semiconductor materials like titanium dioxide (TiO₂). This binding enhances the electronic coupling and facilitates efficient electron injection from the photo-excited sensitizer (B1316253) into the semiconductor's conduction band.

While the phosphonic acid group is a well-established anchoring moiety for photosensitizers, specific research detailing the use of this compound for this purpose is not extensively documented in publicly available literature. The electron-withdrawing nature of the dichloromethyl group could theoretically influence the electronic properties of an attached chromophore and the binding strength to the semiconductor surface. However, without dedicated studies, its precise effect on key parameters like power conversion efficiency and long-term stability in energy conversion systems remains speculative.

Photocatalysis

Photocatalysis is a process that utilizes light and a photocatalyst to drive chemical reactions. Phosphonic acids can play a role in modifying the surface of photocatalytic materials to improve their performance. For instance, they can act as ligands to passivate surface defects or to anchor catalytic species.

In the context of this compound, there is a notable lack of direct research into its application as a primary photocatalyst or as a surface modifier in photocatalytic systems. While studies have explored the generation of dichloromethyl radicals from other sources like chloroform (B151607) for use in photocatalytic reactions, the specific role of this compound in this field is not well-defined. The stability of the C-P bond under photocatalytic conditions and the influence of the dichloromethyl group on the electronic structure of a semiconductor would be critical factors to investigate to determine its potential in this application.

Organic Light-Emitting Diodes (OLEDs)

In the realm of organic electronics, phosphonic acid derivatives have been investigated for their use in Organic Light-Emitting Diodes (OLEDs). They can be employed as surface modifiers for electrodes to tune the work function and improve charge injection or as components of the emissive or charge-transport layers. The phosphonate group's electron-withdrawing properties can enhance the electron-transporting capabilities of organic materials. eurofins.de

Currently, there is no specific research available that demonstrates the use of this compound in OLEDs. While the general principles of using phosphonic acids to modify electrode surfaces or to create electron-transporting materials are established, the specific impact of the dichloromethyl group on the performance and lifetime of OLED devices has not been reported. eurofins.degoogle.com Future research would be necessary to evaluate its potential benefits, such as improved electron injection or transport, and to assess its stability within the OLED architecture.

Nuclear Fuel Stewardship and Actinide Separations

The separation of minor actinides from lanthanides is a critical step in the management of used nuclear fuel, aiming to reduce the long-term radiotoxicity of nuclear waste. chemsrc.com Organophosphorus extractants, including various phosphonic acids, are extensively studied for their ability to selectively bind and separate these metal ions in solvent extraction processes like the PUREX and TALSPEAK processes. google.comchemsrc.com The efficiency of these extractants is dependent on their chemical structure, which influences their selectivity and extraction capabilities.

While a range of phosphonic acid derivatives have been investigated for actinide separations, specific studies focusing on this compound are not prominent in the available literature. The presence of the electron-withdrawing chlorine atoms on the methyl group could potentially alter the acidity of the phosphonic acid and its coordination behavior with metal ions. This might influence its selectivity for actinides over lanthanides. However, without experimental data, its effectiveness as an extractant in nuclear fuel reprocessing remains an area for future investigation.

Table 1: General Classes of Organophosphorus Extractants in Actinide Separations

Extractant ClassGeneral FormulaKey Characteristics
Phosphoric Acids(RO)₂P(O)OHStrong extractants, often used in acidic media.
Phosphonic Acids (RO)RP(O)OH Tunable selectivity based on the R group.
Phosphinic AcidsR₂P(O)OHHigh selectivity for certain trivalent actinides.

This table presents general classes of compounds and does not imply specific data for this compound.

Porosity Modulation in Materials

The ability to control the porosity of materials is crucial for applications in catalysis, separation, and gas storage. In the context of Metal-Organic Frameworks (MOFs), modulators are often used during synthesis to introduce defects and create hierarchical pore structures. Carboxylic acids are common modulators, but phosphonic acids have also been explored for this purpose.

There is no direct evidence in the scientific literature of this compound being used as a porosity modulator in materials like MOFs. The interaction of the phosphonic acid group with the metal clusters of a MOF and the steric and electronic effects of the dichloromethyl group could potentially influence the formation of pores. Theoretical and experimental studies would be required to understand how this compound might compete with the primary linkers during MOF self-assembly and whether it can effectively introduce controlled porosity.

Q & A

Q. What are the primary synthetic routes for preparing (dichloromethyl)phosphonic acid and its derivatives?

this compound can be synthesized via hydrolysis of dichloromethylphosphonate esters under acidic conditions (e.g., HCl) or via the McKenna procedure, which involves bromotrimethylsilane-mediated dealkylation followed by methanolysis . For derivatives, phosphonodiamides or dichlorophosphine oxides may serve as intermediates. Experimental optimization should focus on reaction temperature (e.g., reflux conditions) and stoichiometric ratios to minimize byproducts like phosphorous acid .

Q. How can researchers reliably detect and quantify this compound in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for trace analysis, with a limit of quantification (LOQ) typically between 0.01–0.2 mg/kg . Calibration must account for matrix effects, particularly in plant tissues, where fosetyl-Al degradation products (e.g., phosphonic acid) may interfere. Conversion factors (e.g., 0.1 mg/kg phosphonic acid = 0.13 mg/kg fosetyl, based on molecular weights) are critical for regulatory reporting .

Q. What factors influence the environmental stability of this compound?

Studies on rice plants indicate a half-life of ~7 days on leaf surfaces under ambient conditions, with degradation primarily yielding dichloromethyl phosphonic acid and trace intermediates . Stability in soil depends on pH and microbial activity; acidic conditions accelerate hydrolysis, while microbial communities drive biodegradation .

Advanced Research Questions

Q. How can contradictory phosphonic acid residue data from different laboratories be resolved?

Discrepancies often arise from varying reporting limits (RLs) and conversion protocols. For example, a lab with RL = 0.01 mg/kg may report 0.063 mg/kg, while another with RL = 0.1 mg/kg reports "not detected." Harmonization requires:

  • Standardized RLs (e.g., 0.05 mg/kg) across labs.
  • Explicit disclosure of conversion methodologies (e.g., fosetyl equivalence calculations) .
  • Isotopic labeling (e.g., ³²P) to distinguish synthetic vs. naturally occurring phosphonic acid in perennial plants .

Q. What experimental strategies distinguish endogenous phosphonic acid from fosetyl-Al degradation in organic samples?

  • Isotope Ratio Mass Spectrometry (IRMS): Natural abundance δ¹³C or δ¹⁵N signatures differentiate plant-synthesized phosphonic acid from synthetic sources.
  • Metabolite Profiling: Fosetyl-Al degradation produces phosphonic acid and fosetyl in a ~40:1 ratio, whereas endogenous sources lack fosetyl .
  • Longitudinal Sampling: Track residue accumulation in perennial crops; synthetic sources decline over years, while endogenous levels remain stable .

Q. How do ionic group interactions in sulfonic-phosphonic acid copolymers affect proton transport in fuel cell membranes?

Molecular dynamics simulations reveal that phosphonic acid groups form compact coordination structures with hydronium ions, slowing proton diffusion compared to sulfonic acid groups. Phase-separated morphologies in perfluorinated ionomers enhance conductivity by creating interconnected hydrophilic domains. Experimental validation requires small-angle X-ray scattering (SAXS) and impedance spectroscopy .

Methodological Considerations

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Storage: Store at 0–6°C in airtight containers to prevent hydrolysis .
  • Degradation Mitigation: Use UV-light-shielded glassware and inert atmospheres (N₂/Ar) during synthesis .
  • Safety Protocols: Follow OSHA guidelines for corrosive substances, including fume hood use and neutralization kits (e.g., 5% NaHCO₃ for spills) .

Q. How can researchers model the degradation kinetics of this compound in agricultural systems?

Apply first-order kinetics with rate constants derived from half-life studies. For example:

k=ln(2)t1/2k = \frac{\ln(2)}{t_{1/2}}

Where t1/2=7.4t_{1/2} = 7.4 days for rice leaves . Include variables for soil pH, temperature, and microbial biomass in computational models (e.g., COMSOL Multiphysics).

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.